molecular formula C7H10BrN3O B3111856 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1862908-18-6

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B3111856
CAS No.: 1862908-18-6
M. Wt: 232.08 g/mol
InChI Key: PXPHZRVRSABZKE-UHFFFAOYSA-N
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Description

N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]acetamide is a brominated pyrazole derivative with an acetamide side chain connected via an ethyl linker. Pyrazole derivatives are renowned for their biological activities, including insecticidal, antifungal, and antibiotic properties . This compound is likely synthesized as an intermediate for more complex bioactive molecules, similar to other N-pyrazole acetamides described in the literature .

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-6(12)9-2-3-11-5-7(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPHZRVRSABZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as inhibitors of various enzymes, including liver alcohol dehydrogenase, which plays a significant role in alcohol metabolism. This suggests that the compound could be developed into therapeutic agents for conditions related to alcohol consumption and metabolic disorders.

Biological Studies

The compound has shown promise in biological research due to its antibacterial, anti-inflammatory, and anticancer properties. Studies indicate that pyrazole derivatives exhibit diverse biological activities, which can be attributed to their ability to interact with multiple biological targets. For instance:

  • Antibacterial Activity : Research has demonstrated that pyrazole derivatives can inhibit the growth of several bacterial strains, making them potential candidates for new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into treatments for inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation, making it a subject of interest for cancer therapeutics.

Materials Science

In materials science, this compound is being explored for its utility in synthesizing functional materials. Its derivatives are being investigated for applications in dye production for solar cells and other optical devices. The unique electronic properties imparted by the bromine substitution may enhance the performance of these materials in photovoltaic applications.

Case Study 1: Antibacterial Properties

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of various pyrazole derivatives, including this compound. The compound was tested against several strains of bacteria, showing significant inhibition at low concentrations. These findings suggest its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .

Case Study 3: Cancer Therapeutics

Recent research explored the anticancer properties of this compound through cell viability assays on various cancer cell lines. The results indicated that this compound could significantly reduce cell viability and induce apoptosis in tumor cells, highlighting its potential role as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide with structurally related pyrazole-acetamide derivatives, emphasizing substituents, molecular properties, and biological relevance.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Structural Features
This compound (Target Compound) C₇H₁₀BrN₃O 232.09 (calculated) 4-Bromo-pyrazole, ethyl linker, acetamide Likely intermediate for bioactive molecules Flexible ethyl linker; bromine enhances lipophilicity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 307.12 4-Cl-phenyl, 3-cyano-pyrazole, chloroacetamide Insecticidal (Fipronil intermediate) Cyano group increases electrophilicity; dual Cl substituents enhance stability
N-{3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl}-2-(4-bromophenyl)acetamide C₂₂H₂₄BrN₃O 450.36 4-Bromo-phenyl, 3,5-dimethyl-pyrazole, benzyl Not explicitly stated; likely antimicrobial Steric hindrance from benzyl and methyl groups may limit conformational flexibility
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 414.26 2,4-Cl₂-phenyl, 3-oxo-pyrazole, dihydro-pyrazole Structural mimic of benzylpenicillin Planar amide group; hydrogen bonding facilitates dimerization
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide C₁₉H₁₈N₄O₄ 374.37 4-NO₂-phenyl, 3-oxo-pyrazole, dihydro-pyrazole Potential non-linear optical properties Nitro group enhances electron-withdrawing effects; twisted phenyl rings reduce planarity
2-(4-Amino-1H-pyrazol-1-yl)-N-(3-bromophenyl)acetamide C₁₁H₁₁BrN₄O 295.14 4-Amino-pyrazole, 3-Br-phenyl, acetamide Unspecified; amino group may improve solubility Amino substitution could enhance hydrogen-bonding capacity

Key Findings from Comparative Analysis

Substituent Effects: Halogens: Bromine (in the target compound) and chlorine (e.g., ) improve lipophilicity and metabolic stability. Bromine’s larger atomic radius may offer distinct steric and electronic effects compared to chlorine . Functional Groups: Cyano (), nitro (), and amino () groups modulate electronic properties, influencing binding to biological targets.

Structural Flexibility :

  • The ethyl linker in the target compound provides conformational flexibility, which may improve binding to enzymes or receptors compared to rigid analogs like the dihydro-pyrazole derivatives .

The target compound’s lack of an oxo group may shift its activity toward insecticidal or antifungal applications .

Crystallographic Insights :

  • Planar amide groups in compounds like facilitate intermolecular hydrogen bonding (N–H⋯O), forming dimers critical for crystal packing and stability. The target compound’s ethyl linker may disrupt such interactions, altering its solid-state properties .

Biological Activity

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom at the 4-position of the pyrazole ring and an acetamide group linked via an ethyl chain, which contributes to its unique biological properties.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of pyrazole derivatives, with some compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have shown IC50 values ranging from 0.28 µM to over 49 µM in different studies, indicating their ability to inhibit cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Pyrazole compounds are also recognized for their anti-inflammatory activities, which may be attributed to their ability to inhibit the production of pro-inflammatory cytokines and other mediators .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism .
  • Cellular Pathways : The presence of the bromine atom and the acetamide group may enhance binding affinity to target receptors or enzymes, thereby modulating various cellular pathways involved in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticancerIC50 values: 0.28 - 49 μM
Anti-inflammatoryInhibition of cytokine production

Case Study Examples

  • Anticancer Screening :
    • A study evaluated various pyrazole derivatives for their anticancer activity against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines. Notably, one derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity .
  • Antimicrobial Evaluation :
    • In a comparative study of pyrazole derivatives, this compound was found to be among the most active compounds with significant bactericidal effects against Staphylococcus species, highlighting its potential as a therapeutic agent in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide
Reactant of Route 2
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N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide

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